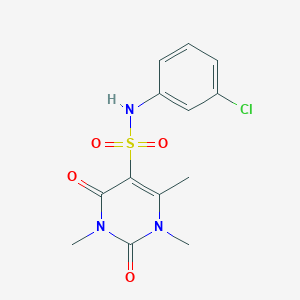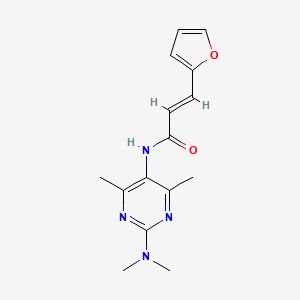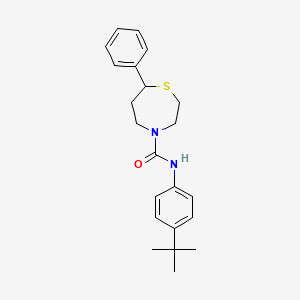![molecular formula C18H15F3N2O B2881947 N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 497060-00-1](/img/structure/B2881947.png)
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C18H15F3N2O . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, “N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide”, was synthesized in high yield in the reaction between tryptamine and naproxen . The synthesis involved the use of N, N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent, commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of “this compound” consists of 18 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 332.320 Da, and the monoisotopic mass is 332.113647 Da .Applications De Recherche Scientifique
Synthesis and Transformations :N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide and its derivatives are involved in various synthesis processes. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates have been prepared using similar compounds, demonstrating the versatility of these molecules in synthetic organic chemistry (Cucek & Verček, 2008).
Biological Activity and Inhibitory Effects :Derivatives of this compound have shown significant biological activity. For instance, bi-heterocyclic benzamides related to this compound have been identified as potent inhibitors of alkaline phosphatase. These findings highlight the potential of these compounds in medical research and drug discovery (Abbasi et al., 2019).
Anticancer Applications :Some derivatives of this compound have shown promising results in anticancer studies. For example, novel N-alkyl derivatives have demonstrated cytotoxic activities against cervical and breast cancer cell lines, indicating their potential as therapeutic agents (Vallri et al., 2020).
Antimicrobial and Antiproliferative Properties :Research indicates that N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, related to the compound , exhibit antimicrobial and antiproliferative properties. These findings are essential for developing new antimicrobial and cancer treatments (Kumar et al., 2012).
Cardiac Electrophysiological Activity :Studies on N-substituted imidazolylbenzamides, which are structurally related to this compound, have shown cardiac electrophysiological activity. These compounds could potentially be used in treating cardiac arrhythmias (Morgan et al., 1990).
KCNQ2 Opener Activity :Similar compounds have been identified as potent KCNQ2 openers, which are significant in neuroscience research, particularly in understanding neuronal hyperexcitability and its therapeutic modulation (Wu et al., 2004).
Structural and Computational Analysis :The compound and its derivatives have been subjected to structural analysis, such as Hirshfeld surface analysis and DFT calculations, providing insights into the molecular interactions and stability of these molecules (Geetha et al., 2019).
Neuroleptic Activity :Benzamides, including those structurally related to the compound , have been synthesized and tested for neuroleptic activity. This research contributes to the development of new treatments for mental health disorders (Iwanami et al., 1981).
Melanoma Cytotoxicity :Radioiodinated benzamides, similar to this compound, have shown selective cytotoxicity against melanotic melanoma, indicating potential applications in targeted drug delivery for cancer treatment (Wolf et al., 2004).
Stearoyl-CoA Desaturase-1 Inhibition :Derivatives of this compound have been investigated as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), highlighting their potential in metabolic research and therapeutic applications (Uto et al., 2009).
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O/c19-18(20,21)14-7-5-12(6-8-14)17(24)22-10-9-13-11-23-16-4-2-1-3-15(13)16/h1-8,11,23H,9-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNMLPGZHDNQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid](/img/structure/B2881864.png)
![2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2881865.png)
![2-(1,3-Benzodioxol-5-yl)-3-{[2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-6-chloroimidazo[1,2-a]pyridine](/img/structure/B2881869.png)

![2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2881871.png)
![3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B2881877.png)

![Tert-butyl N-[(2,3,4-trihydroxyphenyl)methylamino]carbamate](/img/structure/B2881879.png)
![2-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881880.png)
![N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B2881881.png)

![1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B2881883.png)